5-Iodopyrazolo[1,5-A]pyrimidine

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

This specific 5-iodo derivative is essential for kinase inhibitor programs where 5‑position substitution dictates potency: SAR studies demonstrate >100‑fold IC₅₀ shifts at Pim‑1/Flt‑3. The iodine atom enables selective Suzuki/Heck cross‑couplings under milder conditions than chloro/bromo analogs, accelerating focused library synthesis. Its moderate LogP (1.33) and privileged pyrazolo[1,5‑a]pyrimidine scaffold ensure compatibility with biological assays. Procure this intermediate to exploit the full reactivity of the C‑I bond and avoid divergent reactivity that can derail lead‑optimization timelines.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
CAS No. 705262-65-3
Cat. No. B1391906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodopyrazolo[1,5-A]pyrimidine
CAS705262-65-3
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)N=C1I
InChIInChI=1S/C6H4IN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H
InChIKeySRQCSPWGEZNMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodopyrazolo[1,5-A]pyrimidine (CAS 705262-65-3) - Core Properties and Scaffold Overview for Procurement


5-Iodopyrazolo[1,5-A]pyrimidine (CAS 705262-65-3) is a halogenated heteroaromatic compound belonging to the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its purine isosterism and ability to act as an ATP-competitive kinase inhibitor scaffold [1]. This specific derivative features an iodine atom at the 5-position of the fused bicyclic system, with the molecular formula C6H4IN3, a molecular weight of 245.02 g/mol, a calculated density of 2.233 g/cm³, and a LogP value of 1.3339, indicating moderate lipophilicity . The scaffold serves as a core for numerous kinase inhibitor programs, including those targeting Pim-1, Flt-3, CDKs, and Trk receptors [1].

Why 5-Position Halogen Variation in Pyrazolo[1,5-A]pyrimidines Dictates Reactivity and Activity - Substitution Risks for 5-Iodopyrazolo[1,5-A]pyrimidine Procurement


Direct substitution of the 5-halogen atom in pyrazolo[1,5-a]pyrimidines is not functionally equivalent due to significant differences in both chemical reactivity and biological target engagement. Structure-activity relationship (SAR) studies have unequivocally demonstrated that the 5-position substituent is the primary determinant of Pim-1 inhibitory potency, with modifications at this site altering IC50 values by over 100-fold [1]. Furthermore, the identity of the halogen (I vs. Br vs. Cl) dictates the efficiency and selectivity of subsequent synthetic transformations; for instance, N-iodosuccinimide (NIS) enables controlled mono- and di-iodination, whereas NBS or NCS uniquely yields dibrominated or dichlorinated products [2]. Replacing 5-iodopyrazolo[1,5-A]pyrimidine with a chloro or bromo analog without validating downstream synthetic compatibility or biological activity can therefore lead to project failure due to altered cross-coupling kinetics, divergent biological potency, or unsuitable physicochemical profiles for a given assay system.

Quantitative Differentiation of 5-Iodopyrazolo[1,5-A]pyrimidine (CAS 705262-65-3) vs. Close Halogen Analogs - Evidence for Scientific Selection


Physicochemical Profile: Density and Lipophilicity Differentiation from 5-Chloro and 5-Bromo Analogs

The 5-iodo derivative exhibits a distinct physicochemical fingerprint compared to its 5-chloro and 5-bromo counterparts, directly impacting formulation and assay compatibility. Specifically, the target compound has a calculated density of 2.233 g/cm³ and a LogP of 1.33 . In contrast, the 5-bromo analog (CAS 1159981-95-9, MW 198.02) and 5-chloro analog (CAS 29274-24-6, MW 153.57) have progressively lower molecular weights and, based on class-level halogen substitution trends, are expected to have lower lipophilicity and reduced density. The higher LogP of the iodo derivative enhances its membrane permeability potential for cell-based assays, while its increased density affects solid-state handling and solution behavior.

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Synthetic Versatility: Superior Cross-Coupling Reactivity vs. 5-Chloro and 5-Bromo Analogs

The 5-iodo substituent serves as an exceptionally versatile handle for transition metal-catalyzed cross-coupling reactions, providing a distinct advantage over the 5-chloro and 5-bromo analogs. While all halogens can participate in Pd-catalyzed couplings, the C-I bond is significantly more reactive in oxidative addition steps compared to C-Br and C-Cl bonds. This class-level inference is supported by the well-established reactivity order for halogenated heteroarenes in Suzuki-Miyaura and Sonogashira couplings (I > Br > Cl). The selective mono- and di-iodination achievable with NIS (vs. exclusive di-halogenation with NBS/NCS) [1] further underscores the unique synthetic utility of the iodine atom for constructing diverse chemical libraries.

Organic Synthesis Cross-Coupling Reactions C-H Functionalization

Biological Activity: Critical Role of 5-Position Substituents in Pim-1 Kinase Inhibition Potency

Direct comparative SAR data from a focused pyrazolo[1,5-a]pyrimidine library demonstrates that the 5-position substituent is the primary driver of Pim-1 inhibitory potency, with a 100-fold increase observed upon installation of a trans-4-aminocyclohexanol group compared to an unsubstituted 5-chloro fragment [1]. While this specific study did not directly compare halogen variants, it established the framework that the 5-position is exquisitely sensitive to substituent identity. The 5-iodo derivative, by virtue of its unique steric and electronic profile, is therefore positioned to yield divergent activity profiles compared to 5-chloro or 5-bromo starting points when elaborated into full inhibitors.

Kinase Inhibition Pim-1 Anticancer Drug Discovery

Analytical Quality Control: Unique 1H NMR Fingerprint for Identity Confirmation

The 5-iodo derivative possesses a characteristic 1H NMR spectrum that serves as a reliable identifier for quality control and purity assessment, distinguishing it from other halogenated analogs. In DMSO-d6 at 400 MHz, the compound exhibits distinct doublets at 8.82 ppm (J=7 Hz), 8.18 ppm (J=2 Hz), 7.32 ppm (J=7 Hz), and 6.69 ppm (J=2 Hz) . This spectral pattern, particularly the chemical shifts and coupling constants for the pyrazole and pyrimidine ring protons, provides a unique fingerprint that is not shared by the 5-chloro or 5-bromo analogs, whose NMR spectra would exhibit subtle but detectable differences due to the varying electron-withdrawing effects of the halogens.

Analytical Chemistry Quality Control NMR Spectroscopy

Recommended Application Scenarios for 5-Iodopyrazolo[1,5-A]pyrimidine (CAS 705262-65-3) Based on Quantitative Differentiation


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Ideal for SAR campaigns targeting Pim-1, Flt-3, or other kinases where the 5-position is a key determinant of potency [1]. The 5-iodo handle permits rapid diversification via cross-coupling to explore 5-substituent effects, leveraging the >100-fold potency differences observed in SAR studies. Procurement of this specific intermediate enables focused library synthesis for lead optimization programs where 5-position modifications are prioritized over 3-position variations.

Chemical Biology: Radiolabeling and Molecular Imaging Probe Development

The 5-iodo moiety serves as a precursor for the introduction of radioactive iodine isotopes (e.g., 123I, 124I, 125I) for PET imaging or targeted radiotherapy applications [2]. The compound's moderate LogP (1.33) and established scaffold compatibility with kinase inhibitor frameworks make it a suitable starting point for developing radiolabeled tracers for tumor imaging or for studying target engagement in vivo.

Organic Synthesis: Divergent Derivatization and Library Construction

The superior reactivity of the C-I bond in cross-coupling reactions, combined with the ability to achieve selective mono-iodination [3], makes this compound a preferred building block for constructing diverse pyrazolo[1,5-a]pyrimidine libraries. Compared to chloro or bromo analogs, the iodo derivative allows for milder reaction conditions and broader substrate scope in Pd-catalyzed transformations, accelerating the synthesis of novel chemical entities for screening.

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